

Application Notes and Protocols for Measuring Akt1 Inhibition

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Compound of Interest

Compound Name: Akt1-IN-5
Cat. No.: B12369017

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Introduction

The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that is central to regulating cell growth, proliferation, survival, and metabolism.^[1] Dysregulation of the Akt signaling pathway is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making Akt1 a prime target for therapeutic intervention. Consequently, the accurate measurement of Akt1 inhibition is paramount for the discovery and development of novel anticancer agents.

These application notes provide a comprehensive guide to measuring the inhibition of Akt1, using a representative small molecule inhibitor. The document outlines the underlying signaling pathway, presents key quantitative data for well-characterized inhibitors, and offers detailed protocols for essential biochemical and cellular assays.

Mechanism of Akt1 Activation and Inhibition

Akt1 is activated downstream of growth factor receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors activate phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for Akt1 and its upstream activating kinase, PDK1. This co-localization facilitates the phosphorylation of Akt1 at Threonine 308 (Thr308) by PDK1. Full activation of Akt1 requires a subsequent phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.

Once activated, Akt1 phosphorylates a wide array of downstream substrates, promoting cell survival by inactivating pro-apoptotic proteins like Bad and regulating transcription factors such as FOXO. Small molecule inhibitors of Akt1 can be broadly categorized as ATP-competitive or allosteric inhibitors. ATP-competitive inhibitors bind to the kinase domain's ATP-binding pocket, preventing the transfer of phosphate from ATP to Akt1's substrates. Allosteric inhibitors bind to sites outside the active site, inducing conformational changes that prevent kinase activation or substrate binding.^{[2][3]}

Quantitative Data for Representative Akt1 Inhibitors

As "Akt1-IN-5" is a non-specific identifier, the following tables present data for well-characterized, commercially available Akt inhibitors to serve as a reference for expected potencies and selectivities.

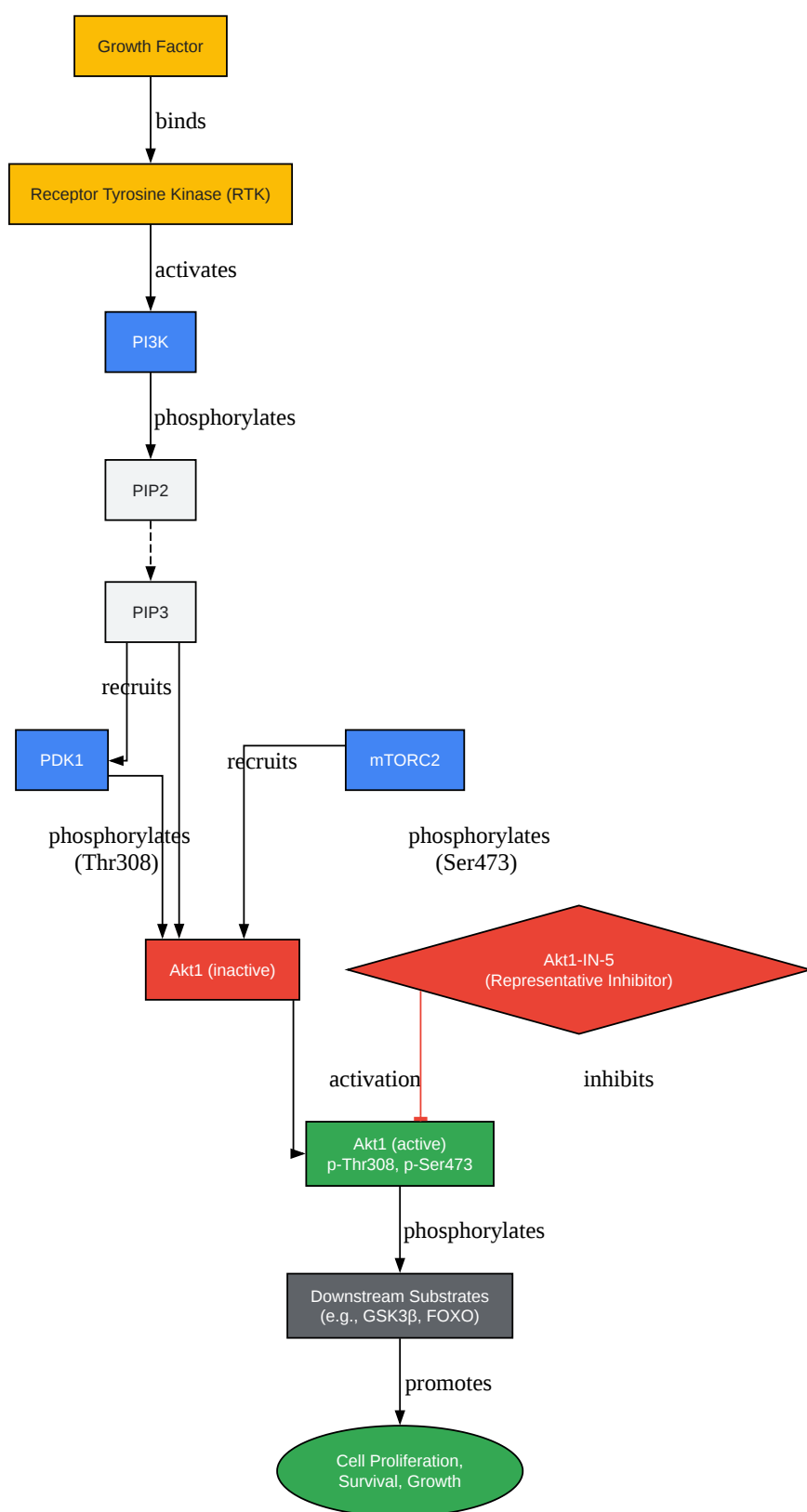
Table 1: In Vitro Kinase Inhibition

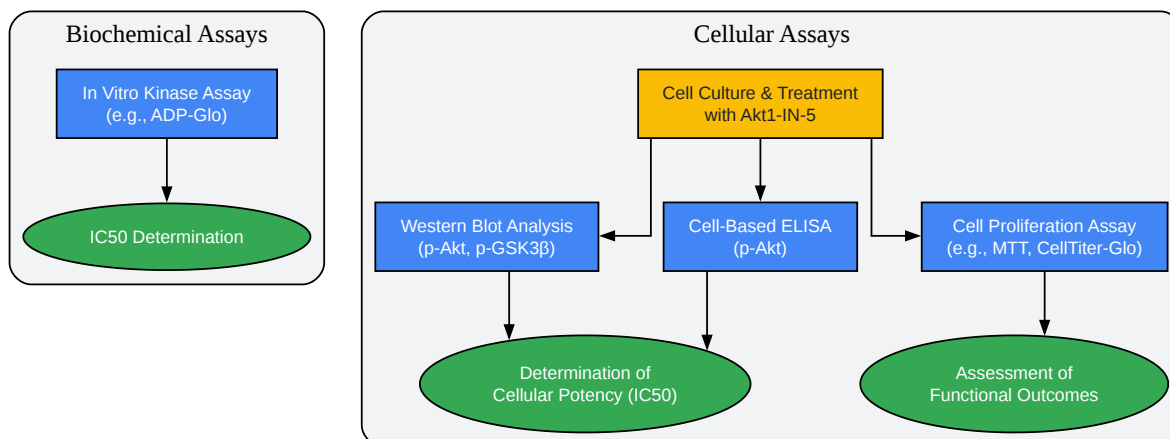
Inhibitor	Akt1 IC50 (nM)	Akt2 IC50 (nM)	Akt3 IC50 (nM)	Reference(s)
Capivasertib (AZD5363)	3	7	7	^{[4][5][6]}
A-674563	11 (Ki)	-	-	^{[7][8][9]}
Akti-1/2 (Inhibitor VIII)	58	210	2119	^{[2][3]}

Table 2: Cellular Activity

Inhibitor	Cell Line	Cellular Assay	IC50 / EC50 (μM)	Reference(s)
Capivasertib (AZD5363)	Various solid and hematologic tumor lines	Proliferation	< 3 in 41 of 182 cell lines	[6]
A-674563	Various tumor cell lines	Proliferation	0.4	[9]
Ipatasertib (GDC-0068)	HCT116	Proliferation (CCK-8)	10.58	[10]

Signaling Pathway and Experimental Workflow Diagrams





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